molecular formula C14H19N3O4 B5811342 1-ethyl-4-(4-methoxy-3-nitrobenzoyl)piperazine

1-ethyl-4-(4-methoxy-3-nitrobenzoyl)piperazine

Cat. No. B5811342
M. Wt: 293.32 g/mol
InChI Key: VZQTXZQPKCGCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(4-methoxy-3-nitrobenzoyl)piperazine is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been synthesized for various scientific research applications. This compound has been found to have potential applications in the field of medicinal chemistry, drug discovery, and neuroscience research.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-methoxy-3-nitrobenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been suggested that this compound may have anti-cancer activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been suggested that this compound may have potential as an anti-cancer agent and as a modulator of neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-4-(4-methoxy-3-nitrobenzoyl)piperazine in lab experiments include its potential as an anti-cancer agent and its ability to modulate neurotransmitter activity in the brain. However, the limitations of using this compound in lab experiments include its multi-step synthesis process, which requires careful monitoring and purification to obtain a high yield of the desired product.

Future Directions

For research on 1-ethyl-4-(4-methoxy-3-nitrobenzoyl)piperazine include further studies on its potential as an anti-cancer agent and as a modulator of neurotransmitter activity in the brain. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, further studies could explore the potential of this compound for other scientific research applications, such as drug delivery and imaging.
In conclusion, this compound is a synthetic compound that has been synthesized for various scientific research applications. It has potential applications in the field of medicinal chemistry, drug discovery, and neuroscience research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper.

Synthesis Methods

The synthesis of 1-ethyl-4-(4-methoxy-3-nitrobenzoyl)piperazine involves the reaction of 4-methoxy-3-nitrobenzoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with ethyl iodide to obtain the final compound. The synthesis of this compound is a multi-step process that requires careful monitoring and purification to obtain a high yield of the desired product.

Scientific Research Applications

1-ethyl-4-(4-methoxy-3-nitrobenzoyl)piperazine has been used in various scientific research applications. It has been found to have potential applications in the field of medicinal chemistry, drug discovery, and neuroscience research. This compound has been studied for its potential as an anti-cancer agent, as well as for its ability to modulate the activity of certain neurotransmitters in the brain.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-methoxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-3-15-6-8-16(9-7-15)14(18)11-4-5-13(21-2)12(10-11)17(19)20/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQTXZQPKCGCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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